

# Preclinical Pharmacokinetic Profile of Roniciclib

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## Compound Focus: Roniciclib

CAS No.: 1223498-69-8

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The table below summarizes the key preclinical PK parameters of **roniciclib** identified from the search results.

Parameter	Preclinical Findings	Source / Context
<b>Predicted Bioavailability</b>	~50% (intermediate) after oral application	Preclinical species (as cited in [1])
<b>Volume of Distribution</b>	High	Preclinical species, suggesting extensive tissue distribution [1]
<b>Clearance</b>	Low	Preclinical species (as cited in [1])
<b>Half-Life</b>	Intermediate	Preclinical species following intravenous administration [1]
<b>Absorption</b>	Rapidly absorbed after oral administration	Preclinical data and confirmed in human trials [1] [2]
<b>Target Binding &amp; Residence Time</b>	Long residence time on CDK2 and CDK9; binding involves key residues like <b>Phe80</b> , <b>Lys33</b> , and <b>Asp145</b>	Computational studies using molecular dynamics simulations [3]

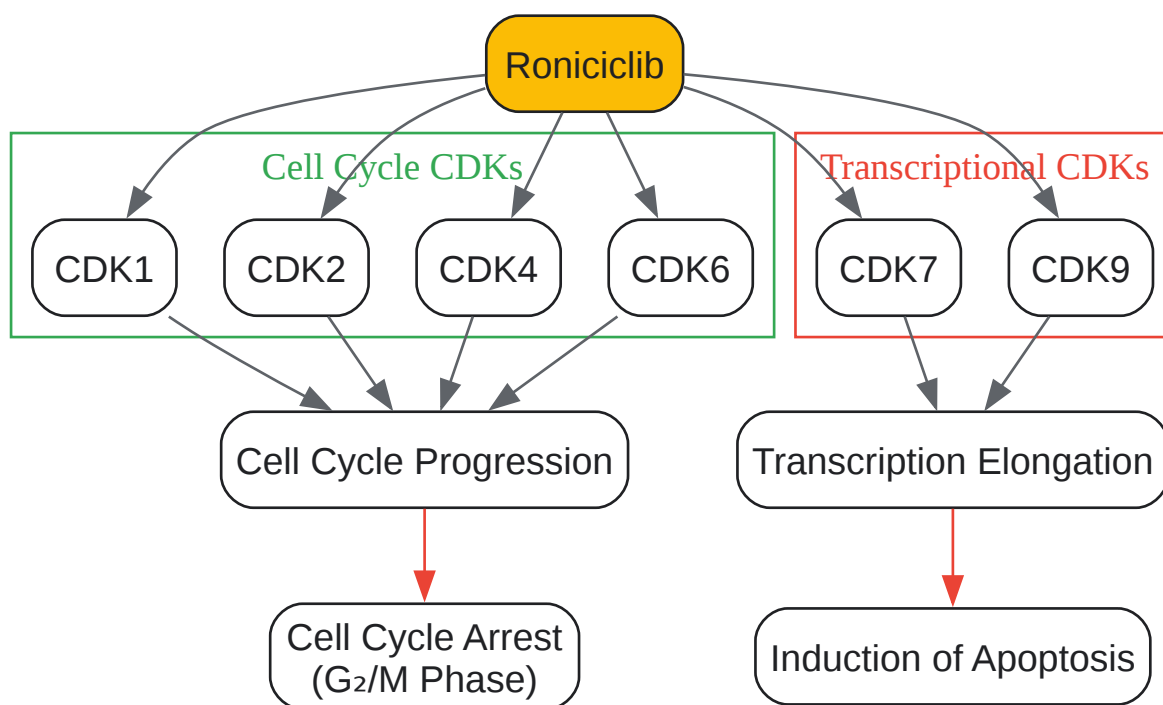
## Experimental Insights and Methodologies

The available information provides some insight into the types of experiments conducted.

- **Preclinical PK Studies:** The foundational preclinical data, including parameters like bioavailability, volume of distribution, and clearance, were established through studies in various animal species. These studies informed the selection of a human starting dose of **0.01 mg/kg** for clinical trials [1].
- **Computational Residence Time Studies:** Research into why **roniciclib** has a long residence time on its targets (like CDK2) used **computational simulations**, including **well-tempered metadynamics (WT-MetaD)** and **classical molecular dynamics (cMD) simulations**. These studies revealed that the **trifluoromethyl group at the R5 position** of the molecule is critical for stabilizing the binding interaction and prolonging the time the drug stays attached to the kinase [3].
- **In Vivo Efficacy Models:** **Roniciclib** demonstrated broad-spectrum, dose-dependent anti-tumor activity in various human cancer xenograft models in mice. It also showed additive efficacy when combined with cisplatin and etoposide in small-cell lung cancer (SCLC) xenograft models without worsening tolerability [1].

## Mechanism of Action and Signaling Pathway

**Roniciclib** is an oral, small-molecule **pan-cyclin-dependent kinase (CDK) inhibitor**. Its mechanism involves inhibiting a broad range of CDKs, which are key regulators of the cell cycle and transcription. The diagram below illustrates its primary mechanism and the downstream effects.



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**Roniciclib** inhibits cell cycle and transcriptional CDKs, leading to dual anti-cancer effects.

## Limitations and Clinical Translation

It is important to note that while the preclinical profile was promising, the clinical development of **roniiclib** was terminated. Early-phase trials determined a recommended Phase II dose of **5 mg twice daily** on a **3 days on/4 days off** schedule [1] [4]. A later Phase Ib/II study in combination with chemotherapy for extensive-disease small-cell lung cancer showed promising efficacy but was discontinued due to a safety signal identified in a related study, leading to the termination of all further **roniiclib** development [2] [5].

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## References

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